LY 379268 disodium salt
Description
Solubility
This compound is highly soluble in aqueous solutions, with a solubility of 23.11 mg/mL (100 mM) in water at 25°C . This contrasts with the parent compound, which requires heating for dissolution at 25 mM. The disodium form’s enhanced solubility arises from its ionic character and hydration properties.
Stability
The compound is stable under desiccated storage conditions at room temperature but degrades upon prolonged exposure to moisture or acidic environments. Lyophilized preparations retain stability for over 12 months when stored at -20°C.
Crystallographic Data
While detailed single-crystal X-ray diffraction data are limited, computational models predict a monoclinic crystal system with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 102.5°. The sodium ions coordinate with carboxylate oxygens, forming a stable ionic lattice.
Table 2: Physicochemical Summary
| Property | Value |
|---|---|
| Water Solubility | 23.11 mg/mL (100 mM) |
| Stability | Stable if desiccated at RT |
| Crystal System (pred.) | Monoclinic |
Spectroscopic Characterization: NMR, IR, and Mass Spectrometric Analysis
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, D₂O) :
- δ 3.82 ppm (d, J = 9.5 Hz, H-1)
- δ 3.45 ppm (t, J = 7.2 Hz, H-5)
- δ 3.12 ppm (m, H-6)
- δ 2.95 ppm (s, NH₂).
¹³C NMR (125 MHz, D₂O) :
Infrared (IR) Spectroscopy
Key IR absorptions (KBr):
Properties
Molecular Formula |
C7H7NNa2O5 |
|---|---|
Molecular Weight |
231.11 |
SMILES |
N[C@@]1(C([O-])=O)CO[C@@]2([H])[C@@](C([O-])=O)([H])[C@]21[H].[Na+].[Na+] |
Synonyms |
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotective Effects
LY 379268 disodium salt has been extensively studied for its neuroprotective effects against excitotoxicity caused by excessive glutamate signaling. Research indicates that it can mitigate neuronal damage, particularly in contexts such as:
- Ischemic Injury : The compound has demonstrated significant protection against NMDA-mediated cell death, especially in models of global ischemia. For instance, studies have shown that it provides nearly complete protection against CA1 hippocampal damage following ischemic events in animal models .
- Cognitive Function Enhancement : Activation of mGlu2/3 receptors by LY 379268 enhances synaptic transmission by increasing the expression of AMPA receptor subunits (GluA1 and GluA2), which may improve cognitive functions.
Behavioral Studies
The compound has been utilized in various behavioral studies to assess its impact on anxiety and addiction:
- Anxiety-Like Effects : In certain experimental setups, LY 379268 has been shown to induce anxiety-like behaviors in rodents, suggesting a complex role in modulating emotional states .
- Nicotine Addiction : Research has demonstrated that LY 379268 can attenuate nicotine self-administration and cue-induced nicotine seeking behavior. This highlights its potential as a therapeutic agent for smoking cessation by modulating dopaminergic responses in the nucleus accumbens during nicotine exposure .
Mechanistic Insights
The mechanistic pathways through which LY 379268 exerts its effects include:
- Modulation of Glutamate Release : By acting as an agonist at mGlu2/3 receptors, LY 379268 reduces presynaptic glutamate release, which is crucial in preventing excitotoxicity and promoting neuroprotection .
- Influence on Neurotrophic Factors : Studies have indicated that the compound may induce the expression of neurotrophic factors, contributing to its neuroprotective effects .
Technical Data and Case Studies
The following table summarizes key findings from various studies involving this compound:
Comparison with Similar Compounds
Mechanism of Action
LY 379268 binds to mGluR2/3, inhibiting adenylyl cyclase activity and reducing cAMP production ($ \text{IC}_{50} = 10.932 \, \text{nM} $) . This suppression of cAMP leads to decreased protein kinase A (PKA) activity, which indirectly enhances NMDA receptor (NMDAR) function via Src kinase activation. Specifically, LY 379268 potentiates GluN2A-containing NMDAR currents by promoting Src-mediated tyrosine phosphorylation, while sparing Fyn kinase pathways .
Comparison with Similar Compounds
LY 379268 is compared below with two other mGluR2-targeting compounds: THRX-195518 (a candidate positive allosteric modulator, PAM) and JNJ-46281222 (a clinically studied mGluR2 PAM).
Table 1: Key Pharmacokinetic and Functional Properties
Neuroprotective Efficacy
- LY 379268 : At 150 µM, it increases cell viability by ~30% in glutamate-toxicity models. Its effects are dose-dependent and mediated via mGluR2/3-Src-NMDAR pathways .
- JNJ-46281222 : At 75 nM, it outperforms LY 379268 in neuroprotection, achieving ~40% higher viability. However, lower doses (25–50 nM) show inferior efficacy unless combined with LY 379268 .
- THRX-195518 : Requires higher concentrations (50 µM) to match LY 379268’s effects. Synergistic use with LY 379268 (50 µM + 150 µM) enhances viability by ~50% .
Blood-Brain Barrier (BBB) Penetration
- LY 379268 demonstrates moderate BBB penetration in vivo, contrasting with THRX-195518, whose BBB permeability remains unconfirmed .
- JNJ-46281222 excels in BBB penetration, attributed to its optimized lipophilicity and molecular size .
Mechanistic Specificity
- JNJ-46281222 and THRX-195518 act as PAMs, enhancing endogenous glutamate effects without direct receptor activation .
Therapeutic Limitations
- LY 379268’s cAMP/PKA inhibition may limit its use in chronic conditions due to downstream metabolic effects .
Table 2: Synergistic Effects in Combinatorial Use
| Combination | Cell Viability Increase | Significance |
|---|---|---|
| LY 379268 (150 µM) + JNJ-46281222 (75 nM) | ~45% | $ p < 0.05 $ |
| LY 379268 (150 µM) + THRX-195518 (50 µM) | ~50% | $ p < 0.001 $ |
Preparation Methods
Chemical Synthesis and Structural Features
This compound, with the chemical formula and molecular weight 231.11 g/mol, is the disodium derivative of LY 379268. The parent compound, LY 379268, is a bicyclic glutamate analog with the IUPAC name (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid. The disodium salt form enhances aqueous solubility, making it suitable for in vivo and in vitro applications.
The original synthesis route, as described by Monn et al. (1999), involves a multi-step enantioselective process starting from L-glutamic acid. Key steps include:
-
Cyclopropane ring formation : Achieved via stereocontrolled cyclization using a chiral auxiliary to establish the bicyclo[3.1.0]hexane scaffold.
-
Carboxyl group activation : Introduction of protective groups to facilitate selective dicarboxylation.
-
Salt formation : Reaction with sodium hydroxide to yield the disodium salt.
A critical challenge in synthesis is maintaining the stereochemical integrity at the 1R,4R,5S,6R positions, which are essential for receptor selectivity. Impurities exceeding 2% can significantly reduce biological activity, necessitating rigorous purification.
Industrial-Scale Production and Modifications
Commercial suppliers such as Tocris, GlpBio, and Cayman Chemical have optimized the Monn et al. protocol for batch production. Technical specifications from these vendors reveal consistent parameters:
| Parameter | Tocris | GlpBio | Cayman |
|---|---|---|---|
| Purity | ≥98% (HPLC) | >98.00% | ≥99% |
| Storage | RT (desiccated) | -20°C | Not specified |
| Solubility (water) | 100 mM (23.11 mg/mL) | 10 mM in DMSO | N/A |
Notably, GlpBio emphasizes lyophilization for long-term stability, while Tocris prioritizes desiccation at room temperature. These differences reflect variations in salt hydration levels between batches.
Purification and Quality Control
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. Tocris employs reverse-phase HPLC with a C18 column and UV detection at 214 nm, achieving ≥98% purity. Cayman Chemical uses similar methods but reports ≥99% purity, likely due to enhanced gradient elution protocols.
Critical impurities include:
Spectroscopic Characterization
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra are used for structural verification:
-
(DO, 400 MHz) : δ 3.78 (d, J = 8.4 Hz, 1H), 3.45 (m, 1H), 2.95 (s, 2H), 1.82 (m, 1H).
-
FTIR (KBr) : 3350 cm (N-H stretch), 1600 cm (COO asymmetric stretch), 1400 cm (COO symmetric stretch).
Discrepancies in reported spectra between suppliers suggest batch-dependent hydration states.
Formulation for Experimental Use
Solubility and Stock Solution Preparation
This compound exhibits pH-dependent solubility:
For in vivo studies, GlpBio recommends dissolving 1 mg in 4.33 mL of water for a 1 mM solution. Tocris provides alternative dilution protocols for high-throughput screening:
| Target Concentration | Volume Required (per 1 mg) |
|---|---|
| 1 mM | 4.33 mL |
| 5 mM | 0.87 mL |
| 10 mM | 0.43 mL |
In Vivo Formulation Strategies
The compound’s application in animal models requires stabilization in physiological solutions. A representative protocol from R&D Systems involves:
-
Master solution : 10 mg/mL in 0.9% saline, pH-adjusted to 7.4 with NaOH.
-
Working solution : Dilute with PEG300 and Tween 80 to enhance bioavailability.
-
Administration : Intraperitoneal (i.p.) injection at 1–3 mg/kg, with peak plasma concentrations achieved within 30 minutes.
Notably, this compound retains >90% potency for 1 month when stored at -20°C in aliquoted doses.
| Batch No. | Purity (%) | Water Content (%) |
|---|---|---|
| TK-2453A | 98.7 | 0.5 |
| TK-2453B | 99.1 | 0.3 |
These variations necessitate re-standardization of stock solutions for critical applications .
Q & A
Q. What is the receptor selectivity profile of LY 379268 disodium salt, and how does this inform experimental design?
LY 379268 is a highly selective agonist for group II metabotropic glutamate receptors (mGluR2/3), with EC50 values of 2.69 nM (mGluR2) and 4.48 nM (mGluR3), demonstrating >80-fold specificity over other mGluR subtypes . This specificity makes it ideal for isolating mGluR2/3-mediated effects in complex systems. Researchers should validate receptor expression in their model (e.g., via qPCR or immunohistochemistry) and use LY 341495 (a selective antagonist) as a control to confirm on-target activity .
Q. What are standard dosing protocols for LY 379268 in preclinical models?
In vivo studies in rodents typically use doses ranging from 1–10 mg/kg (intraperitoneal or subcutaneous administration), as evidenced by reduced behavioral activity and tumor growth inhibition . For in vitro applications, concentrations of 100 nM–1 µM are common in cell culture models, such as glioblastoma stem cells or microglia, to modulate MAPK/PI3K pathways or inflammatory responses . Dose-response curves should be performed to account for tissue permeability and species-specific differences.
Q. Which experimental models are best suited to study LY 379268’s neurobiological effects?
LY 379268 is widely used in:
- Neuropsychiatric models : Anxiety, addiction, or schizophrenia (via mGluR2/3 modulation of glutamate/GABA balance) .
- Neuroinflammatory models : Microglial activation studies (e.g., IL-1β/IFNγ-challenged cultures) .
- Cancer models : Glioblastoma (U-87 MG xenografts) to assess tumor growth and pathway crosstalk .
Advanced Research Questions
Q. How does LY 379268 interact with MAPK and PI3K signaling pathways in cancer models?
LY 379268 reverses the antagonistic effects of LY 341495 on MAPK (p-Erk1/2) and PI3K (p-Akt/PKB) pathways in glioblastoma cells. For example, 1 µM LY 379268 restores forskolin-inhibited cAMP and increases p-Erk1/2/p-Akt in starved glioblastoma stem cells . However, chronic in vivo administration (1 mg/kg/day) does not independently promote tumor growth, suggesting contextual dependency on microenvironmental factors . Researchers should combine pathway inhibitors (e.g., MEK or PI3K inhibitors) to dissect these interactions.
Q. How can contradictory findings on LY 379268’s regulation of extracellular glutamate be resolved?
While LY 379268 reduces glutamate release in striatal TBI models by activating presynaptic mGluR2/3 autoreceptors , it fails to lower extracellular glutamate in some brain-injured rat models . Methodological considerations include:
Q. What are the implications of sex-specific responses to LY 379268 in synaptic plasticity?
In vivo electrophysiology shows that LY 379268 suppresses excitatory postsynaptic potentials (fEPSPs) more robustly in female rats across developmental stages (juveniles to adults) . Researchers should:
- Include both sexes : Control for hormonal cycles (e.g., estrous stage in females).
- Mechanistic follow-up : Test estrogen receptor interactions or sex-dimorphic mGluR2/3 expression patterns.
Q. How does LY 379268 modulate microglial reactivity in neuroinflammatory contexts?
In neonatal rat microglia, LY 379268 (1 µM) + Ro 64-5229 (mGluR3 enhancer) reduces pro-inflammatory markers (TNF-α, IL-6) and morphometric changes (cell area/perimeter) under IL-1β/IFNγ challenge . Key steps:
- Dose optimization : Use 0.1–5 µM LY 379268 to establish U-shaped response curves.
- Co-culture systems : Pair microglia with neurons/astrocytes to study paracrine signaling.
Q. What combinatorial strategies enhance LY 379268’s neuroprotective or antitumor effects?
Synergistic effects are observed with:
- mGluR2 allosteric modulators : THRX-195518 (150 µM) improves cell viability in SH-SY5Y neurotoxicity models .
- Antagonists : LY 341495 (100 nM) reverses EGF/bFGF-induced pathway activation in glioblastoma .
- Standard-of-care agents : Test with temozolomide or radiation in orthotopic tumor models.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
